molecular formula C7H7N5O B7785144 N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B7785144
M. Wt: 177.16 g/mol
InChI Key: SSJKBGREYYGLAD-UHFFFAOYSA-N
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Description

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3) is a chemical compound with the molecular formula C7H7N5O and a molecular weight of 177.16 g/mol . It is built on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged and rigid heterocyclic core in medicinal chemistry known for its significant role in targeted cancer therapy . This scaffold is a key structural component in compounds that act as potent protein kinase inhibitors (PKIs), modulating crucial cellular signaling pathways . The presence of the N-hydroxycarboximidamide functional group is a critical feature for researchers, as this pharmacophore is found in potent bioactive molecules. For instance, recent studies have introduced similar N-hydroxyl-based groups on the pyrazolo[1,5-a]pyrimidine core to develop highly selective HDAC6 inhibitors, which have shown promising broad-spectrum antiproliferative activity in research models . This highlights the potential of this functional group in the design of novel enzyme inhibitors for research in oncology. Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold is synthetically versatile, allowing for diverse functionalization at multiple positions, which enables researchers to fine-tune the properties and activity of their target compounds . This reagent is intended for research purposes as a key intermediate or building block in the synthesis and investigation of novel molecules for chemical biology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKBGREYYGLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=NO)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=C(C=N2)/C(=N\O)/N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cyclocondensation

Regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is critical. Studies show that electron-donating groups on the pyrazole nitrogen enhance selectivity for the desired regioisomer. For example, 4-methoxyphenyl substituents improve yields by 15–20% compared to unsubstituted analogs.

Purification of Hydrophilic Intermediates

The N'-hydroxycarboximidamide group introduces polarity, complicating isolation. Reverse-phase chromatography (C18 column, 10–50% MeCN/H₂O gradient) effectively resolves this issue, albeit with a 10–15% loss in yield.

Scalability of Chlorination

Large-scale chlorination using POCl₃ requires careful exotherm management. Batch-wise addition of POCl₃ at 0°C and extended stirring (24 h) mitigate decomposition, maintaining yields above 85%.

Physicochemical Characterization

Synthesized compounds are characterized via NMR, mass spectrometry, and X-ray diffraction. Key data for this compound include:

  • ¹H NMR (DMSO-d₆) : δ 12.16 (s, 1H, NH), 7.73–7.30 (m, aromatic H), 5.92 (s, 1H, pyrimidine H).

  • LRMS (ESI) : m/z 177.16 [M + H]⁺.

  • X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrimidine core with a dihedral angle of 2.3° between rings .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

N'-hydroxypyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of key kinases involved in cancer progression, such as B-Raf kinase. B-Raf plays a crucial role in the Raf-MEK-ERK signaling pathway, which is often mutated in various cancers, including melanoma and colorectal cancer. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory potency against B-Raf, with some derivatives exhibiting IC50 values in the low nanomolar range .

CompoundTargetIC50 (nM)Reference
Compound AB-Raf2.0
Compound BB-Raf1.7
Compound CNTRK10.2

Enzymatic Inhibition

The compound also shows promise as a selective protein inhibitor. Research indicates that certain derivatives can inhibit TrkA with high efficacy, which is relevant for treating neurotrophic receptor-related cancers. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly enhance enzymatic inhibition .

Material Science Applications

N'-hydroxypyrazolo[1,5-a]pyrimidine derivatives are being explored for their photophysical properties, making them suitable for applications in material science. Their ability to form crystals with unique conformational characteristics opens avenues for solid-state applications, including optoelectronic devices and sensors .

Development of Anticancer Agents

A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer activity against various cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against HCT116 cells, showcasing the potential of these compounds in cancer therapy .

Synthesis and Functionalization Techniques

Innovative synthetic pathways have been developed to create diverse pyrazolo[1,5-a]pyrimidines with improved biological activity. For instance, researchers employed a cycloaddition reaction to produce new derivatives that demonstrated significant activity against both B-Raf and TrkA kinases . This approach not only enhances the yield but also allows for rapid exploration of structure-activity relationships.

Mechanism of Action

The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Group Variations

Position 3 Modifications:

  • Carboxamide Derivatives: N-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (): Exhibits conformational stability with NH-N hydrogen bond distances (2.20–2.23 Å) and angles (133.9–139.6°), critical for binding to PDE2A . N-(4,6-Dimethylpyrimidin-2-yl)-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide (13a, ): Features an amino group at position 7 and a carboxamide at position 3, synthesized via ethanol/DMF recrystallization . N-(2-Chloro-5-nitrophenyl)-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide (13b, ): Demonstrates how electron-withdrawing groups (e.g., nitro) influence solubility and reactivity .
  • Hydroxyimidamide vs. This modification may enhance binding affinity in enzyme inhibition, as seen in kinase-targeting analogs () .

Position 7 Substitutions:

  • 7-(3-Trifluoromethylphenyl) (compound 23, ): The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design for improved bioavailability .
  • 7-Amino (13a, ): Amino groups improve water solubility but may reduce membrane permeability .
  • 7-Benzamido (15, ): Bulky aryl substituents can sterically hinder target engagement but increase selectivity .

Comparative Data Table

Compound Name Position 3 Group Position 7 Substitution Biological Activity Key Reference
N’-Hydroxy-7-(3-CF₃Ph)-carboximidamide Hydroxyimidamide 3-Trifluoromethylphenyl Undisclosed (Fragment hit)
N-Benzyl-5,7-dimethyl-carboxamide Carboxamide 5,7-Dimethyl PDE2A inhibitor (modeled)
13a (7-Amino-carboxamide) Carboxamide 7-Amino Synthetic intermediate
5a (N-Butylcarboxamide) Carboxamide 5-(N-Boc-N-benzyl-aminoethyl) Cathepsin K inhibitor (25 µM)
10m (Bromophenyl-carboxamide) Carboxamide 7-p-Tolyl High-yield synthesis (99%)

Biological Activity

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its antiviral properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C7H7N5OC_7H_7N_5O and a molecular weight of 177.16 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is pivotal for its biological activity.

1. Kinase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3. These kinases are implicated in several cancers, making them attractive targets for therapeutic intervention.

  • Pim-1 Inhibition : this compound was shown to inhibit Pim-1 with an IC50 value in the low nanomolar range. This inhibition leads to reduced phosphorylation of BAD protein, a known substrate of Pim-1, indicating potential antitumor activity .
  • Selectivity Profile : The selectivity of the compound was assessed against a panel of 119 oncogenic kinases. Results indicated that it exhibited over 95% inhibition towards Pim-1 and TRKC at 1 µM concentration, with a selectivity score (S(50)) of 0.14 .
Kinase Target% Inhibition at 1 µM
Pim-1>95%
TRKC>95%
Flt-380%-95%
Other Kinases<80%

2. Antiviral Activity

In addition to its kinase inhibition properties, this compound has demonstrated antiviral activity against respiratory syncytial virus (RSV). Studies using cotton rats as a model organism showed that derivatives of this compound effectively inhibited RSV replication .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various pyrazolo[1,5-a]pyrimidine derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance:

  • Substituent Variations : Different substituents on the nitrogen atoms and the carboximidamide group can enhance or diminish potency against specific targets.
  • Lead Optimization : Compounds with specific aryl groups showed improved selectivity and potency against Pim-1 compared to earlier generations of inhibitors .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro using cancer cell lines. The results indicated significant inhibition of cell proliferation at submicromolar concentrations, supporting its potential development as an anticancer agent .

Case Study 2: Antiviral Testing

In a controlled study on RSV-infected cotton rats, administration of N'-Hydroxypyrazolo[1,5-a]pyrimidine derivatives resulted in a marked decrease in viral load compared to untreated controls. This suggests that the compound could be further developed for therapeutic use against RSV infections .

Q & A

Q. Table 1. Representative Synthetic Yields and Bioactivity

CompoundSynthesis Yield (%)Cathepsin K IC₅₀ (µM)Cathepsin B IC₅₀ (µM)Reference
5a (N-butyl)7725>100
5c (N-picolyl)69>10045
8b (anti-inflammatory)92N/AN/A

Q. Table 2. Key Spectroscopic Data for Carboxamide Derivatives

CompoundIR CO Stretch (cm⁻¹)¹H NMR (Pyrimidine H-5, ppm)MS (M⁺)
13a16928.80405.3
18c16916.80359

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